1-(2-Phenylethyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione
Overview
Description
1-(2-Phenylethyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione is a complex organic compound with a unique structure that includes a pyrrolidine ring substituted with phenylethyl groups
Preparation Methods
The synthesis of 1-(2-Phenylethyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of pyrrolidine-2,5-dione with phenylethylamine under specific conditions to introduce the phenylethyl groups. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(2-Phenylethyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where the phenylethyl groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-(2-Phenylethyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Phenylethyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. The phenylethyl groups may play a role in binding to specific sites, leading to changes in the activity of the target molecules. Pathways involved in its mechanism of action include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar compounds to 1-(2-Phenylethyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione include other pyrrolidine derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activity and applications. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Conclusion
This compound is a compound of significant interest due to its unique structure and potential applications in various fields. Its synthesis, chemical reactions, and mechanism of action are areas of active research, and it holds promise for future scientific and industrial developments.
Properties
IUPAC Name |
1-(2-phenylethyl)-3-(2-phenylethylamino)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c23-19-15-18(21-13-11-16-7-3-1-4-8-16)20(24)22(19)14-12-17-9-5-2-6-10-17/h1-10,18,21H,11-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIARGDFPKEWGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CCC2=CC=CC=C2)NCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401331852 | |
Record name | 1-(2-phenylethyl)-3-(2-phenylethylamino)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401331852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
46.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26663693 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
178275-31-5 | |
Record name | 1-(2-phenylethyl)-3-(2-phenylethylamino)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401331852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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